molecular formula C20H28ClNO3 B584056 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride CAS No. 1173147-63-1

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Cat. No.: B584056
CAS No.: 1173147-63-1
M. Wt: 370.929
InChI Key: DSWCYTSHCYXHGW-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H28ClNO3 and its molecular weight is 370.929. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the M1, M2, and M3 subtypes of the muscarinic acetylcholine receptor . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

This compound acts as an antagonist to the muscarinic acetylcholine receptors . It binds to these receptors and blocks their activation by acetylcholine, a neurotransmitter. This prevents the downstream effects of receptor activation, leading to a decrease in muscle spasms of the bladder .

Biochemical Pathways

By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal cholinergic neurotransmission in the body. This affects various biochemical pathways, particularly those involved in muscle contraction and glandular secretion. The downstream effects include a decrease in bladder muscle spasms, which can help relieve urinary and bladder difficulties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in bladder muscle spasms . This can help relieve symptoms of urinary and bladder difficulties, including frequent urination and inability to control urination .

Properties

IUPAC Name

4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-LUIAAVAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670096
Record name 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173147-63-1
Record name 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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